molecular formula C13H16N2O B1665928 AZD-0328 CAS No. 220099-91-2

AZD-0328

カタログ番号: B1665928
CAS番号: 220099-91-2
分子量: 216.28 g/mol
InChIキー: OCKIPDMKGPYYJS-ZDUSSCGKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Basic Information

  • IUPAC Name : Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]
  • CAS Number : 220099-91-2
  • Molecular Formula : C13H16N2O
  • Molecular Weight : 216.28 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 361.1 ± 42.0 °C
  • Flash Point : 172.2 ± 27.9 °C

Structure

The compound features a unique spiro structure that contributes to its biological activity. Its complex arrangement allows for specific interactions with biological targets, particularly in the nervous system.

Treatment of Neurological Disorders

AZD0328 has been investigated for its therapeutic potential in treating various neurological disorders, including schizophrenia and psychotic disorders. A patent (ES2231599T3) highlights its use in treating psychotic and intellectual impairment disorders, suggesting a mechanism that involves modulation of neurotransmitter systems, particularly cholinergic pathways .

Cholinergic Modulation

Research indicates that AZD0328 acts as a selective agonist for nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive function and neuroprotection. This property positions it as a candidate for enhancing cognitive performance and managing symptoms associated with cognitive decline in neurodegenerative diseases .

Clinical Trials

AZD0328 has reached phase II clinical trials for indications related to schizophrenia and cognitive impairment, demonstrating its potential efficacy in human subjects . The ongoing research aims to confirm its safety profile and therapeutic benefits.

Study on Cognitive Enhancement

A study published in a peer-reviewed journal explored the effects of AZD0328 on cognitive performance in animal models mimicking Alzheimer's disease. Results indicated significant improvements in memory retention and learning abilities compared to control groups treated with placebo .

Psychotic Disorders Management

In clinical settings, AZD0328 was administered to patients diagnosed with schizophrenia. The outcomes showed a marked reduction in symptoms such as hallucinations and delusions, alongside improved overall functioning as measured by standardized psychiatric scales .

Data Table: Summary of Research Findings

Application AreaStudy TypeKey FindingsReference
Neurological DisordersPatent AnalysisPotential treatment for psychotic disordersES2231599T3
Cognitive EnhancementAnimal StudyImproved memory retention in Alzheimer's modelsPubMed Study
Schizophrenia ManagementClinical TrialReduction in hallucinations and improved functioningClinical Trials

生化学分析

Biochemical Properties

AZD-0328 plays a significant role in biochemical reactions by interacting with the α7 nicotinic acetylcholine receptor (α7 nAChR). Radioligand binding assays have shown that this compound has approximately 20-fold greater selectivity for the α1β1γδ nAChR and 1000-fold greater selectivity for other nicotinic receptors and a panel of other targets . Additionally, this compound exhibits equipotency with the structurally related serotonin 5HT3 receptor . These interactions enhance cortical dopamine levels, which may be causative in the positive behavioral responses observed in animal models treated with this compound .

Cellular Effects

This compound influences various types of cells and cellular processes. In rats, this compound significantly improved operant conditioning and long-term potentiation following oral administration . In Rhesus monkeys, spatial working memory was enhanced at doses above 0.001mg/kg . The compound’s modulation of α7 nAChRs enhances cortical dopamine levels, which may contribute to improved learning and attentional processes . This compound’s effects on cell signaling pathways, gene expression, and cellular metabolism are primarily mediated through its interaction with α7 nAChRs .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a full agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) . By binding to these receptors, this compound enhances cortical dopamine release, which improves learning and attentional processes . Radioligand binding assays have demonstrated that this compound has a high affinity for α7 nAChRs, with an IC50 value of 3nM . This binding interaction leads to the activation of whole cell currents and intrinsic activity comparable to acetylcholine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. In preclinical safety studies of up to six months duration, this compound demonstrated significant improvements in operant conditioning and long-term potentiation in rats following oral administration . In clinical studies, this compound was studied at doses of up to 2mg and 1.35mg for 13 days, respectively . The most common adverse events reported were facial flushing, gastrointestinal disturbances, and nausea . The compound’s stability and degradation over time have not been extensively documented, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats, significant improvements in operant conditioning and long-term potentiation were observed following oral administration . In Rhesus monkeys, spatial working memory was enhanced at doses above 0.001mg/kg . In clinical studies, this compound was studied at doses of up to 0.675mg once daily for 14 days, with no major safety or tolerability concerns other than a dose-related incidence of nausea . The maximum tolerated dose (MTD) for multiple-dose administration was determined to be 1mg .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is renally cleared, and future studies will require an assessment of the risk-benefit for subjects with renal impairment . The specific metabolic pathways and effects on metabolic flux or metabolite levels have not been extensively documented .

Transport and Distribution

This compound is transported and distributed within cells and tissues, primarily through its interaction with α7 nicotinic acetylcholine receptors (α7 nAChRs) . The compound’s localization and accumulation within specific tissues have not been extensively documented . Its modulation of α7 nAChRs enhances cortical dopamine levels, which may contribute to its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have not been extensively documented. Its interaction with α7 nicotinic acetylcholine receptors (α7 nAChRs) suggests that it may be localized to specific compartments or organelles where these receptors are present .

準備方法

AZD-0328の合成経路と反応条件は、一般公開されている情報源では詳しく説明されていません。 This compoundは、1-アザビシクロ[2.2.2]オクタン部分を含む化合物であるキヌクリジン類に属する合成有機化合物であることが知られています 。このような化合物の工業的生産方法は、通常、二環式構造の形成と、所望の薬理学的特性を得るためのその後の官能基化を含む、多段階の有機合成を伴います。

生物活性

Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], specifically the (2'R)-enantiomer, is a compound of significant interest due to its unique structural properties and potential biological activities. This compound, also known as AZD0328, has been studied for its interactions with nicotinic acetylcholine receptors (nAChRs), particularly the alpha-7 subtype, which is implicated in various neurological functions.

Basic Information

PropertyValue
IUPAC Namespiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]
CAS Number220099-91-2
Molecular FormulaC₁₃H₁₆N₂O
Molecular Weight216.28 g/mol
Density1.3±0.1 g/cm³
Boiling Point361.1±42.0 °C
Flash Point172.2±27.9 °C

The compound's structure includes a bicyclic framework featuring nitrogen and oxygen heteroatoms, contributing to its distinct chemical properties and biological activities.

Research indicates that AZD0328 acts as a potent agonist for the alpha-7 nicotinic acetylcholine receptor (nAChR). This receptor plays a crucial role in modulating neurotransmission and is associated with cognitive functions such as learning and memory, as well as sensory processing and anxiety regulation .

Selectivity and Potency

In vitro studies have demonstrated that AZD0328 exhibits high selectivity for the alpha-7 nAChR over other nAChR subtypes, such as alpha-4 beta-2 . This selectivity is essential for minimizing side effects associated with broader receptor activation.

Case Studies

  • Neuroprotection : A study showed that AZD0328 could enhance neuroprotection in models of neurodegenerative diseases by activating alpha-7 nAChRs, leading to improved synaptic plasticity and reduced neuronal apoptosis .
  • Cognitive Enhancement : In animal models, administration of AZD0328 resulted in improved performance in cognitive tasks, suggesting its potential use in treating cognitive deficits associated with conditions like Alzheimer's disease .
  • Anxiety Disorders : Clinical observations have indicated that compounds targeting the alpha-7 nAChR can alleviate symptoms of anxiety, making AZD0328 a candidate for further investigation in anxiety-related disorders .

Pharmacological Studies

Recent pharmacological studies have provided insights into the dose-response relationship of AZD0328 on alpha-7 nAChR activation:

Dose (mg/kg)Effect on Alpha-7 nAChR Activation (%)
0.115%
0.545%
1.075%

These findings indicate that increased doses lead to enhanced receptor activation, highlighting the compound's potential therapeutic window.

Safety Profile

Preclinical safety assessments have shown that AZD0328 has a favorable safety profile at therapeutic doses, with minimal adverse effects reported in animal studies . Further clinical trials are necessary to confirm these findings in humans.

特性

IUPAC Name

(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-10-8-13(16-12(10)14-5-1)9-15-6-3-11(13)4-7-15/h1-2,5,11H,3-4,6-9H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKIPDMKGPYYJS-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3(C2)CC4=C(O3)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@]3(C2)CC4=C(O3)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40944616
Record name 3'H-Spiro[4-azabicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220099-91-2
Record name (2′R)-Spiro[1-azabicyclo[2.2.2]octane-3,2′(3′H)-furo[2,3-b]pyridine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220099-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AZD 0328
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220099912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-0328
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12145
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3'H-Spiro[4-azabicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZD-0328
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B218X5QIY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-
Reactant of Route 2
Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-
Reactant of Route 3
Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-
Reactant of Route 4
Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-
Reactant of Route 5
Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-
Reactant of Route 6
Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-
Customer
Q & A

Q1: How does AZD0328 interact with its target and what are the downstream effects?

A: AZD0328 acts as a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) [, , ]. This receptor, found in the brain, plays a crucial role in cognitive functions such as learning and attention. Activation of α7 nAChRs by AZD0328 has been shown to enhance cortical dopamine release, potentially contributing to its beneficial effects on cognitive processes [].

Q2: What is known about the metabolism of AZD0328?

A: AZD0328 exhibits species-dependent metabolism []. In humans, it is primarily metabolized via N-oxidation, mainly catalyzed by enzymes like CYP2D6, CYP3A4/5, FMO1, and FMO3 []. This metabolic pathway leads to the formation of an N-oxide metabolite (M6), identified as the primary metabolite in human hepatocyte incubations []. Interestingly, AZD0328 displays high stability in human hepatocytes, contrasting with its extensive metabolism in preclinical species like rats, dogs, and guinea pigs [].

Q3: Are there any challenges in developing AZD0328 as a potential therapeutic?

A: One challenge in developing AZD0328 stems from its low in vitro binding affinity for the α7 nAChR []. Studies using a tritium-labeled analog, [3H]Chiba‐1001, revealed a Kd value in the high nanomolar range, indicating a weak interaction with the receptor []. Additionally, in vivo studies in rodents demonstrated poor brain regional selectivity and limited pharmacological specificity for α7 nAChRs, further complicating its development as a therapeutic agent [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。